molecular formula C11H20ClNO3 B2554476 rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans CAS No. 1909293-87-3

rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans

Cat. No.: B2554476
CAS No.: 1909293-87-3
M. Wt: 249.74
InChI Key: AQLFASZDMRZRHU-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans” is a synthetic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by its unique stereochemistry and the presence of a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the oxolane ring or the carboxylic acid group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid
  • 2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid methyl ester

Uniqueness

The unique stereochemistry and the presence of both an oxolane ring and a piperidine ring distinguish rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans from other similar compounds. This unique structure may confer specific biological or chemical properties that are not observed in related compounds.

Properties

IUPAC Name

(2S,3R)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10;/h8-10H,2-7H2,1H3,(H,13,14);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLFASZDMRZRHU-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2C(CCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.